Oxazole, 5-(diethoxymethyl)-
Overview
Description
Oxazole, 5-(diethoxymethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazole and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of oxazole, 5-(diethoxymethyl)- is not well understood. However, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Oxazole, 5-(diethoxymethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, oxazole, 5-(diethoxymethyl)- has been reported to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
Oxazole, 5-(diethoxymethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, one limitation of using oxazole, 5-(diethoxymethyl)- in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
For the study of this compound include the development of new derivatives with improved pharmacological properties and the investigation of its mechanism of action.
Scientific Research Applications
Oxazole, 5-(diethoxymethyl)- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-(diethoxymethyl)- | |
CAS RN |
104336-01-8 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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